molecular formula C6H8ClN3 B1641126 Picolinimidamide hydrochloride CAS No. 51285-26-8

Picolinimidamide hydrochloride

Cat. No.: B1641126
CAS No.: 51285-26-8
M. Wt: 157.6 g/mol
InChI Key: GMHCEDDZKAYPLB-UHFFFAOYSA-N
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Description

Picolinimidamide hydrochloride, also known as pyridine-2-carboximidamide hydrochloride, is a chemical compound with the molecular formula C6H7N3·HCl. It is a white to light yellow powder or crystalline solid that is soluble in water. This compound is primarily used in chemical research and has various applications in organic synthesis and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinimidamide hydrochloride can be synthesized through the reaction of picolinic acid with ammonium chloride and a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:

  • Picolinic acid is reacted with thionyl chloride to form picolinoyl chloride.
  • The picolinoyl chloride is then treated with ammonium chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions: Picolinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form picolinic acid.

    Reduction: It can be reduced to form picolinamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

Scientific Research Applications

Picolinimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

    Medicine: It has potential applications in drug development as a scaffold for designing new therapeutic agents. Its ability to form stable complexes with metals makes it a candidate for developing metal-based drugs.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.

Comparison with Similar Compounds

    Pyridine-2-carboximidamide: Similar structure but without the hydrochloride group.

    Pyrimidine-2-carboximidamide: Contains a pyrimidine ring instead of a pyridine ring.

    Pyrazole-2-carboximidamide: Contains a pyrazole ring instead of a pyridine ring.

Uniqueness: Picolinimidamide hydrochloride is unique due to its ability to form stable complexes with a wide range of metal ions. This property makes it valuable in coordination chemistry and catalysis. Additionally, its hydrochloride group enhances its solubility in water, making it more versatile for biological and industrial applications .

Properties

IUPAC Name

pyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHCEDDZKAYPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496598
Record name Pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51285-26-8
Record name Pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridine-2-carboximidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-cyanopyridine (20.0 g, 0.19 mol) in methanol (300 ml) under argon was added sodium methoxide (0.5 g). The reaction mixture was stirred at room temperature for 24 hours, then ammonium chloride (10.7 g, 0.2 mol) was added. The mixture was stirred at room temperature for 3.5 hours and the solvent was removed in vacuo. The residue was diluted with isopropanol (20 ml) and ether (400 ml) and a solid was collected by filtration to afford 28.2 g (87%) of 2-pyridinecarboxamidine hydrochloride as a white solid, m.p. 141°-142° C. when dried at 40° C. in high vacuum.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium methoxide (2.5 g, 44 mmol) was added to a solution of 2-cyanopyridine (100 g, 0.95 mol) in methanol (1.5 L) under nitrogen. The reaction mixture was stirred at room temperature for 24 hours. Then ammonium chloride (53.5 g, 1 mol) was added. The mixture was stirred at room temperature for 4 h and the solvent was removed in vacuo. The residue was washed with ipropanol/ethyl acetate=1/10 and dried in vacuo to provide the product, 1-1-g, (100 g, 66%).
Name
Sodium methoxide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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